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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)phenol

Cat. No.: B1266203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Bromo-2-
(trifluoromethyl)phenol (CAS No. 50824-04-9). The information presented herein is intended

to support research and development activities by offering key data points for the structural

elucidation and characterization of this compound. Due to the limited availability of public

experimental spectra, this guide utilizes predicted data from computational models, alongside

standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 4-Bromo-2-(trifluoromethyl)phenol. These predictions

are based on established computational algorithms and provide a reliable estimation of the

expected spectral features.

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-(trifluoromethyl)phenol
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Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Assignment

~7.75 d ~2.5 H-3

~7.50 dd ~8.8, 2.5 H-5

~7.00 d ~8.8 H-6

~5.90 s (broad) - -OH

Note: Predictions are based on computational models. Actual experimental values may vary

depending on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-(trifluoromethyl)phenol

Chemical Shift (δ) [ppm] Assignment

~152.0 C-1

~123.5 (q, J ≈ 272 Hz) C-7 (-CF₃)

~135.0 C-3

~132.5 C-5

~118.0 (q, J ≈ 30 Hz) C-2

~117.0 C-6

~114.0 C-4

Note: Predictions are based on computational models. The carbon attached to the

trifluoromethyl group exhibits a quartet multiplicity due to C-F coupling.

Table 3: Predicted IR Absorption Data for 4-Bromo-2-(trifluoromethyl)phenol
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3600 Strong, Broad O-H stretch

~1590, ~1480 Medium-Strong C=C aromatic ring stretch

~1250-1350 Strong C-F stretch (in -CF₃)

~1100-1200 Strong C-O stretch

~820 Strong C-H out-of-plane bend

~650 Medium C-Br stretch

Note: Predictions are based on computational models and typical ranges for functional groups.

Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of NMR and IR

spectroscopic data for phenolic compounds like 4-Bromo-2-(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 10-20 mg of 4-Bromo-2-(trifluoromethyl)phenol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

2. ¹H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:
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Number of scans: 16-32

Relaxation delay: 1-5 s

Spectral width: -2 to 12 ppm

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the spectrum using the internal standard.

3. ¹³C NMR Data Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Parameters:

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation delay: 2 s

Spectral width: 0 to 200 ppm

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the solvent peak or internal standard.

Infrared (IR) Spectroscopy
1. Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press

the mixture into a thin, transparent pellet using a hydraulic press.

2. IR Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Measurement Mode: Transmittance or Absorbance.

Acquisition Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Processing: Perform a background scan (with no sample) and subtract it from the sample

scan to obtain the final spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266203?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

